molecular formula C15H15ClN2O4S2 B5188984 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

Cat. No.: B5188984
M. Wt: 386.9 g/mol
InChI Key: CKAQFYDGLHTXNE-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide, also known as SN-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SN-6 is a selective inhibitor of the sodium/calcium exchanger (NCX), a protein that plays a crucial role in regulating intracellular calcium levels in cells.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the study of NCX function and regulation. NCX plays a critical role in regulating intracellular calcium levels in cells, and this compound has been shown to selectively inhibit NCX activity in a dose-dependent manner. This makes this compound an important tool for studying the role of NCX in various physiological and pathological processes.

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide selectively inhibits the NCX protein by binding to a specific site on the protein. This binding prevents the exchange of sodium and calcium ions across the cell membrane, leading to a decrease in intracellular calcium levels. This compound has been shown to be a competitive inhibitor of NCX, meaning that it competes with sodium and calcium ions for binding to the protein.
Biochemical and Physiological Effects:
The inhibition of NCX by this compound has several biochemical and physiological effects. One of the primary effects is a decrease in intracellular calcium levels, which can have a range of downstream effects on cellular processes such as muscle contraction, neurotransmitter release, and gene expression. This compound has also been shown to have anti-inflammatory effects, potentially through the inhibition of calcium-dependent signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide in lab experiments is its selectivity for NCX. This allows researchers to specifically target NCX function without affecting other ion transporters or channels. However, one of the limitations of using this compound is its relatively low potency compared to other NCX inhibitors. This can make it difficult to achieve complete inhibition of NCX activity in some experimental settings.

Future Directions

There are several potential future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide. One area of interest is the development of more potent NCX inhibitors based on the structure of this compound. Another potential direction is the use of this compound in animal models of disease to study the role of NCX in various pathological processes. Additionally, the anti-inflammatory effects of this compound could be further explored for potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-chlorobenzylthiol in the presence of triethylamine. The resulting product is then reacted with 2-aminoethanethiol to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-13-7-5-12(6-8-13)11-23-10-9-17-24(21,22)15-4-2-1-3-14(15)18(19)20/h1-8,17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAQFYDGLHTXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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